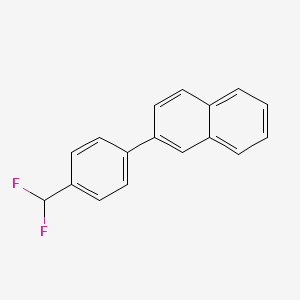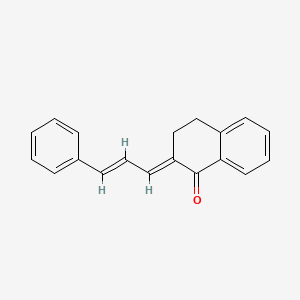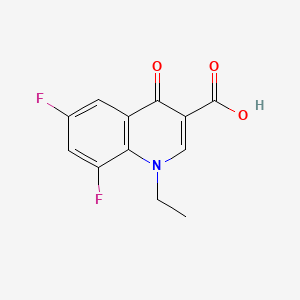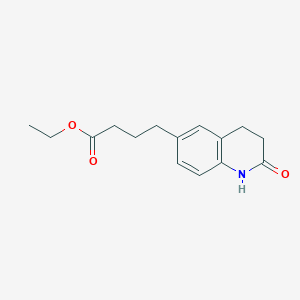
2-(4-(Difluoromethyl)phenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-(Difluorométhyl)phényl)naphtalène est un composé organique de formule moléculaire C17H12F2. Il s'agit d'un dérivé du naphtalène, où l'un des atomes d'hydrogène est remplacé par un groupe 4-(difluorométhyl)phényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-(Difluorométhyl)phényl)naphtalène implique généralement la réaction de couplage de Suzuki-Miyaura. Cette réaction est un couplage croisé catalysé par le palladium entre un halogénure d'aryle et un composé organoboroné. Les conditions de réaction générales comprennent l'utilisation d'un catalyseur de palladium, d'une base et d'un solvant tel que le toluène ou l'éthanol. La réaction est effectuée sous une atmosphère inerte, généralement de l'azote ou de l'argon, afin d'éviter l'oxydation des réactifs .
Méthodes de production industrielle
En milieu industriel, la production de 2-(4-(Difluorométhyl)phényl)naphtalène peut être mise à l'échelle en optimisant les conditions de réaction. Cela inclut l'utilisation de concentrations plus élevées de réactifs, de catalyseurs plus efficaces et de réacteurs à flux continu pour améliorer le rendement et réduire le temps de production. La purification du produit final est généralement réalisée par recristallisation ou chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-(Difluorométhyl)phényl)naphtalène peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxygénés.
Réduction : Les réactions de réduction peuvent convertir le groupe difluorométhyl en groupe méthyl ou en d'autres formes réduites.
Substitution : Les réactions de substitution aromatique électrophile peuvent introduire différents groupes fonctionnels sur le cycle naphtalène.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur de palladium peuvent être utilisés.
Substitution : Des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3) peuvent être utilisés pour les réactions d'halogénation ou de nitration, respectivement.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des naphtoquinones, tandis que les réactions de substitution peuvent introduire des halogènes, des groupes nitro ou d'autres groupes fonctionnels sur le cycle naphtalène.
Applications De Recherche Scientifique
Le 2-(4-(Difluorométhyl)phényl)naphtalène a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Il peut être utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité .
Mécanisme d'action
Le mécanisme d'action du 2-(4-(Difluorométhyl)phényl)naphtalène implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le groupe difluorométhyl peut améliorer l'affinité de liaison et la sélectivité du composé pour ces cibles, ce qui entraîne des effets biologiques spécifiques. Les voies impliquées peuvent varier en fonction de l'application, mais peuvent inclure la transduction du signal, la régulation métabolique ou l'expression génique.
Mécanisme D'action
The mechanism of action of 2-(4-(Difluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved can vary depending on the application, but may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Méthylphényl)naphtalène : Structure similaire, mais avec un groupe méthyl au lieu d'un groupe difluorométhyl.
2-(4-Chlorophényl)naphtalène : Contient un atome de chlore au lieu d'un groupe difluorométhyl.
2-(4-Trifluorométhyl)phényl)naphtalène : Possède un groupe trifluorométhyl au lieu d'un groupe difluorométhyl.
Unicité
Le 2-(4-(Difluorométhyl)phényl)naphtalène est unique en raison de la présence du groupe difluorométhyl, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe difluorométhyl peut améliorer la stabilité, la lipophilie et la capacité du composé à interagir avec des cibles moléculaires spécifiques, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C17H12F2 |
|---|---|
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
2-[4-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11,17H |
Clé InChI |
GOTSKHSRRQJIKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)






![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
